molecular formula C7H6Cl2N2O2 B8664167 2,4-Dichloro-5,6-dimethyl-3-nitropyridine

2,4-Dichloro-5,6-dimethyl-3-nitropyridine

Cat. No. B8664167
M. Wt: 221.04 g/mol
InChI Key: CEGLXJGCOGYSFS-UHFFFAOYSA-N
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Patent
US07691877B2

Procedure details

5,6-Dimethyl-3-nitro-pyridin-2,4-diol (3.9 g, 21 mmol) was dissolved in acetonitrile (150 mL) and firstly tetraethylammonium chloride (7.1 g, 42 mmol) and then phosphorus oxychloride (19.9 mL, 210 mmol) were added and the whole heated at 70C for 16 h. The reaction mixture was poured into crushed ice and extracted with DCM (2×30 mL). The combined extracts were dried over MgSO4, filtered and concentrated in vacuo to afford a brown solid. This solid was taken up in 2 mL DCM and filtered through a short plug of silica gel eluting with 2:1 pentane:EtOAc. The filtrate was then evaporated to afford the title compound as a light brown solid (3.5 g, 75%).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
70C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
19.9 mL
Type
reactant
Reaction Step Four
Quantity
7.1 g
Type
catalyst
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1C(O)=[C:4]([N+:10]([O-:12])=[O:11])[C:5](O)=[N:6][C:7]=1[CH3:8].P(Cl)(Cl)([Cl:16])=O.[CH2:19]([Cl:21])Cl>C(#N)C.[Cl-].C([N+](CC)(CC)CC)C>[Cl:16][C:5]1[C:4]([N+:10]([O-:12])=[O:11])=[C:19]([Cl:21])[C:2]([CH3:1])=[C:7]([CH3:8])[N:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
CC=1C(=C(C(=NC1C)O)[N+](=O)[O-])O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
70C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
19.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
7.1 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC)(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
FILTRATION
Type
FILTRATION
Details
filtered through a short plug of silica gel eluting with 2:1 pentane
CUSTOM
Type
CUSTOM
Details
The filtrate was then evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=C1[N+](=O)[O-])Cl)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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